molecular formula C23H27N9O2 B12418133 Dot1L-IN-7

Dot1L-IN-7

Cat. No.: B12418133
M. Wt: 461.5 g/mol
InChI Key: XUVUBPKAABPFHR-UHFFFAOYSA-N
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Description

Dot1L-IN-7 is a small molecule inhibitor specifically targeting the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is responsible for the methylation of lysine 79 on histone H3 (H3K79), a modification that plays a crucial role in the regulation of gene expression. Inhibition of DOT1L has been shown to have therapeutic potential, particularly in the treatment of certain types of leukemia, such as those involving rearrangements of the mixed lineage leukemia (MLL) gene .

Preparation Methods

The synthesis of Dot1L-IN-7 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Dot1L-IN-7 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dot1L-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: this compound is used as a tool compound to study the role of histone methylation in gene regulation.

    Biology: The compound is used to investigate the biological functions of DOT1L and its role in various cellular processes, such as cell cycle progression and DNA damage repair.

    Medicine: this compound has shown promise as a therapeutic agent in the treatment of leukemia, particularly MLL-rearranged leukemias.

Mechanism of Action

Dot1L-IN-7 exerts its effects by specifically inhibiting the enzymatic activity of DOT1L. DOT1L catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the lysine 79 residue of histone H3 (H3K79). By inhibiting this methyltransferase activity, this compound prevents the methylation of H3K79, leading to changes in chromatin structure and gene expression. This inhibition can result in the suppression of oncogenic gene expression and the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Dot1L-IN-7 is part of a class of compounds known as DOT1L inhibitors. Similar compounds include:

    Pinometostat (EPZ-5676): Another DOT1L inhibitor that has been studied for its therapeutic potential in MLL-rearranged leukemias. .

    SGC0946: A potent and selective DOT1L inhibitor with similar mechanisms of action.

    EPZ004777: An early DOT1L inhibitor that demonstrated the potential of targeting DOT1L in leukemia.

This compound is unique in its improved potency and selectivity compared to some of these earlier inhibitors. It also exhibits better pharmacokinetic properties, making it a more promising candidate for therapeutic development .

Properties

Molecular Formula

C23H27N9O2

Molecular Weight

461.5 g/mol

IUPAC Name

1-[2-[2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)ethylamino]-2-oxoethyl]-N-(4-tert-butylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C23H27N9O2/c1-23(2,3)15-4-6-16(7-5-15)29-22(34)20-28-14-32(30-20)12-18(33)25-9-11-31-10-8-17-19(24)26-13-27-21(17)31/h4-8,10,13-14H,9,11-12H2,1-3H3,(H,25,33)(H,29,34)(H2,24,26,27)

InChI Key

XUVUBPKAABPFHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=NN(C=N2)CC(=O)NCCN3C=CC4=C(N=CN=C43)N

Origin of Product

United States

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